An In-depth Technical Guide to the Discovery and History of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine
An In-depth Technical Guide to the Discovery and History of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine
A Note to the Reader: The specific molecule, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, is a novel chemical entity for which a detailed historical record of discovery and development is not publicly available. This guide, therefore, presents a scientifically rigorous and technically plausible narrative of its discovery and synthesis, constructed from established principles of medicinal chemistry and analogous synthetic routes reported for structurally related pyrazole derivatives. This document is intended for researchers, scientists, and drug development professionals as a forward-looking exploration of a promising chemical scaffold.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of bioactive molecules.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
This guide focuses on a specific, rationally designed pyrazole derivative: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine . The strategic incorporation of a 1-methyl group, a C3-pyrrolidinyl substituent, and a C4-amino group is hypothesized to confer a unique pharmacological profile, potentially targeting a range of therapeutic areas.
Hypothetical Discovery and Rationale for Synthesis
The conceptualization of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine likely arose from a scaffold-hopping approach or a targeted design strategy aimed at improving the properties of a known class of bioactive pyrazoles. The rationale for the inclusion of each substituent is as follows:
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1-methyl group: N-methylation of the pyrazole ring is a common strategy to enhance metabolic stability and modulate the electronic properties of the ring system. It also eliminates tautomerism, leading to a single, well-defined isomer.
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C3-pyrrolidinyl group: The introduction of a cyclic amine, such as pyrrolidine, can improve aqueous solubility and provides a key interaction point for hydrogen bonding with biological targets. The pyrrolidine ring is a common motif in many successful drugs.
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C4-amino group: The 4-amino-pyrazole moiety is a well-established pharmacophore.[3][4] The amino group can act as a crucial hydrogen bond donor and a point for further chemical modification to explore structure-activity relationships (SAR).
Proposed Synthetic Pathways
The synthesis of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine can be envisioned through several plausible routes, leveraging established methodologies for pyrazole construction and functionalization. A convergent and efficient strategy would likely involve the initial construction of a suitably substituted pyrazole core, followed by the introduction of the amino group.
A proposed retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on analogous transformations reported in the scientific literature.
Protocol 1: Synthesis of 3-chloro-1-methyl-4-nitropyrazole
This step involves the regioselective chlorination and nitration of 1-methylpyrazole.
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Reagents and Materials:
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1-methylpyrazole
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Nitrating mixture (e.g., fuming nitric acid in sulfuric acid)
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Chlorinating agent (e.g., N-chlorosuccinimide)
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Solvent (e.g., Dichloromethane)
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Standard laboratory glassware and safety equipment
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-
Procedure:
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To a stirred solution of 1-methylpyrazole in a suitable solvent at 0 °C, slowly add the nitrating mixture.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
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Quench the reaction by carefully pouring it onto ice.
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Extract the aqueous layer with an organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude 1-methyl-4-nitropyrazole is then subjected to chlorination using N-chlorosuccinimide in a suitable solvent.
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The reaction is heated to reflux until completion.
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After cooling, the reaction mixture is washed with water and brine.
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The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield 3-chloro-1-methyl-4-nitropyrazole.
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Protocol 2: Synthesis of 1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole
This step involves a nucleophilic aromatic substitution reaction.
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Reagents and Materials:
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3-chloro-1-methyl-4-nitropyrazole
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Pyrrolidine
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A suitable base (e.g., potassium carbonate)
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Solvent (e.g., Dimethylformamide - DMF)
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-
Procedure:
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To a solution of 3-chloro-1-methyl-4-nitropyrazole in DMF, add potassium carbonate and pyrrolidine.
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Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine.
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Dry the organic layer, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole.
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Protocol 3: Synthesis of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine
This final step involves the reduction of the nitro group to an amine.
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Reagents and Materials:
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1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole
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Reducing agent (e.g., Tin(II) chloride dihydrate, or catalytic hydrogenation with Pd/C)
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Solvent (e.g., Ethanol, Ethyl acetate)
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Procedure (using SnCl₂·2H₂O):
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Dissolve 1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole in ethanol.
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Add an excess of tin(II) chloride dihydrate to the solution.
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Reflux the mixture for several hours until the reaction is complete.
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Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product by column chromatography to yield 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.
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Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₈H₁₄N₄ |
| Molecular Weight | 166.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not determined |
| Boiling Point | Not determined |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| pKa (most basic) | ~6.5 (predicted for the pyrrolidine nitrogen) |
| LogP | ~1.2 (predicted) |
Potential Applications and Future Research Directions
Based on the pharmacological activities of structurally related 4-aminopyrazole derivatives, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a promising candidate for investigation in several therapeutic areas:
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Kinase Inhibition: Many 4-aminopyrazole derivatives are potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The target compound could be screened against a panel of kinases to identify potential therapeutic targets.
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Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of the title compound could be evaluated in cellular and animal models of inflammation.
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Central Nervous System (CNS) Disorders: The ability of the pyrrolidine moiety to improve blood-brain barrier penetration suggests that this compound could be explored for its activity on CNS targets.
Future research should focus on the efficient, scalable synthesis of this molecule, followed by a comprehensive in vitro and in vivo pharmacological evaluation to elucidate its biological activity and therapeutic potential. Further derivatization of the 4-amino group could also lead to the discovery of new compounds with improved potency and selectivity.
Conclusion
While the specific discovery and history of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine remain to be written, its rational design, based on the well-established medicinal chemistry of the pyrazole scaffold, marks it as a compound of significant interest. The proposed synthetic pathway provides a clear and feasible route to its preparation, opening the door for its exploration as a novel therapeutic agent. This in-depth technical guide serves as a foundational document to inspire and direct future research into this promising area of drug discovery.
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